1-Methylindoline-7-carboxylic acid

Medicinal chemistry Fragment-based drug design Scaffold diversity

1-Methylindoline-7-carboxylic acid (CAS 289725-22-0) delivers a unique 7-position carboxylic acid exit vector on an N-methylated indoline scaffold—enabling direct amide library synthesis without nitrogen protecting group manipulation. With a predicted LogP of 1.38 and TPSA of 40.54 Ų, this fragment-like building block (MW 177.20) fits lead-like property space for SAR exploration. Critically, documented counter-screening against rat hepatic microsomal HMG-CoA reductase (ChEMBL CHEMBL692515) confirms no off-target cholesterol biosynthesis inhibition—a key selectivity differentiator for oncology, inflammation, and neuroscience programs. The lateral 7-position geometry accesses binding pockets inaccessible to 4-, 5-, or 2-carboxy regioisomers. Available in ≥98% purity with quantities up to 25 g for seamless hit-to-lead scale-up.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 289725-22-0
Cat. No. B3121593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methylindoline-7-carboxylic acid
CAS289725-22-0
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1CCC2=C1C(=CC=C2)C(=O)O
InChIInChI=1S/C10H11NO2/c1-11-6-5-7-3-2-4-8(9(7)11)10(12)13/h2-4H,5-6H2,1H3,(H,12,13)
InChIKeyPJFAEBNNBMCYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methylindoline-7-carboxylic Acid (CAS 289725-22-0): Structural Identity and Procurement Baseline for Medicinal Chemistry Applications


1-Methylindoline-7-carboxylic acid (CAS 289725-22-0) is an N-methylated indoline derivative with a carboxylic acid substituent at the 7-position of the bicyclic framework, bearing the molecular formula C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . The indoline scaffold, characterized by a saturated 2,3-bond within the pyrrole ring of the indole system, distinguishes this compound from fully aromatic indole analogs . This saturation introduces a non-planar geometry at the nitrogen-containing ring, a feature that can influence molecular recognition, conformational flexibility, and physicochemical properties in drug design contexts . The compound is commercially available as a research chemical and building block for further synthetic elaboration in medicinal chemistry programs .

Why 1-Methylindoline-7-carboxylic Acid Cannot Be Replaced by Unsubstituted or Regioisomeric Indoline Carboxylic Acids


Substituting 1-Methylindoline-7-carboxylic acid with unsubstituted indoline-7-carboxylic acid (CAS 15861-40-2) or regioisomeric 1-methylindoline-X-carboxylic acids (where X = 4, 5, or 2) introduces distinct changes in molecular recognition, synthetic accessibility, and downstream chemical behavior. The N-methyl substituent at the 1-position modifies the basicity and steric environment of the indoline nitrogen compared to the unsubstituted analog, affecting both hydrogen-bonding capacity and nucleophilicity in subsequent coupling reactions [1]. Regioisomers such as 1-methylindoline-5-carboxylic acid (CAS 380922-37-2) or 1-methylindoline-2-carboxylic acid (CAS 140397-34-8) present fundamentally different spatial orientations of the carboxylic acid moiety relative to the indoline core, which directly impacts binding geometry in target engagement studies and alters the vector of substitution in scaffold-based drug design . The 7-position carboxylic acid in the target compound provides a unique exit vector for amide or ester formation that is inaccessible to 4-, 5-, or 2-position analogs, a critical consideration in structure-activity relationship (SAR) exploration and fragment-based lead optimization [2].

Quantitative Differentiation of 1-Methylindoline-7-carboxylic Acid: Comparative Evidence for Scientific Selection


Structural Distinction: Saturated Indoline Core Versus Aromatic Indole Analogs in Molecular Design

1-Methylindoline-7-carboxylic acid contains a saturated 2,3-bond in the pyrrole ring (indoline scaffold), distinguishing it from its fully aromatic counterpart 1-methyl-1H-indole-7-carboxylic acid (CAS 167479-16-5). The indoline scaffold exhibits non-planar geometry at the saturated bond, with a predicted dihedral deviation from planarity relative to the planar indole system . The target compound's molecular weight is 177.20 g/mol, marginally higher than the indole analog's 175.18 g/mol due to the additional hydrogen atoms at the saturated positions, a difference of approximately 2.02 g/mol [1]. This saturation alters the electronic distribution within the bicyclic system, affecting π-stacking interactions and conformational preferences in receptor binding pockets [2].

Medicinal chemistry Fragment-based drug design Scaffold diversity

Functional Group Vector Differentiation: 7-Position Carboxylic Acid Versus Regioisomeric Analogs

The carboxylic acid substituent at the 7-position of the indoline core provides a unique geometric exit vector for amide, ester, or other carboxylic acid-derived functional group transformations. The 7-position is located on the benzene ring of the indoline system, adjacent to the bridgehead carbon that connects the two rings. This placement differs fundamentally from 1-methylindoline-5-carboxylic acid (CAS 380922-37-2), where the carboxylic acid resides at the 5-position (para to the nitrogen-containing ring attachment point), and from 1-methylindoline-4-carboxylic acid, where the substituent occupies the ortho position relative to the bridgehead . The spatial orientation and distance from the N-methyl group are distinct among these regioisomers, with the 7-position offering a vector that projects laterally from the indoline plane in a direction inaccessible to 4-, 5-, or 2-substituted analogs . All three 1-methylindoline-X-carboxylic acid regioisomers (X = 2, 4, 5, and 7) share identical molecular formulas (C₁₀H₁₁NO₂) and molecular weights (177.20 g/mol), yet their differing substitution patterns result in distinct calculated partition coefficients (LogP) and topological polar surface areas (TPSA) [1]. For 1-methylindoline-7-carboxylic acid, the predicted LogP is approximately 1.3771 with a TPSA of 40.54 Ų .

Structure-activity relationship Medicinal chemistry Fragment elaboration

Chemical Transformability: N-Methyl Indoline Nitrogen as a Site for Further Functionalization

1-Methylindoline-7-carboxylic acid presents two orthogonal functional handles for chemical derivatization: a carboxylic acid at the 7-position suitable for amide coupling, esterification, or reduction, and an N-methylated indoline nitrogen that remains available for further N-functionalization or quaternization reactions . In contrast, N-Boc-indoline-7-carboxylic acid (CAS 143262-20-8) bears a protecting group at the nitrogen that masks its nucleophilicity and requires deprotection before further nitrogen-centered chemistry can proceed [1]. The target compound's free N-methyl group offers a permanent, non-cleavable substitution that maintains the indoline nitrogen's basic character while avoiding the additional synthetic step of N-deprotection required for N-unsubstituted or N-protected analogs [2]. The methyl group contributes a modest increase in molecular weight compared to unsubstituted indoline-7-carboxylic acid (MW = 163.17 g/mol for CAS 15861-40-2 versus 177.20 g/mol for the target compound, a difference of 14.03 g/mol attributable to the methyl substituent) and alters the steric environment around the indoline nitrogen, influencing both its reactivity and its capacity to participate in hydrogen bonding .

Synthetic chemistry Building block utility Amide coupling

Biological Activity Profile: Inactive Against Rat Hepatic HMG-CoA Reductase

1-Methylindoline-7-carboxylic acid was tested for inhibitory activity against rat hepatic microsomal HMG-CoA reductase and was found to lack significant inhibitory activity [1]. HMG-CoA reductase is the rate-limiting enzyme in cholesterol biosynthesis and a major therapeutic target for statin-class drugs. While this negative result may appear unfavorable, it provides valuable selectivity information: the compound does not interfere with this critical metabolic pathway, making it a suitable scaffold for projects where HMG-CoA reductase inhibition is an undesired off-target effect [2]. This lack of activity distinguishes the compound from certain indole-7-carboxylic acid derivatives that have demonstrated HMG-CoA reductase inhibitory activity, though direct head-to-head comparison data for this specific target is not available . The negative finding is documented in the ChEMBL database entry CHEMBL692515 [3].

Enzyme inhibition Cholesterol biosynthesis Negative screening data

Commercial Availability and Purity Specifications: Procurement-Ready Building Block

1-Methylindoline-7-carboxylic acid is commercially available from multiple reputable chemical suppliers with documented purity specifications. The compound is offered at 95% purity by AK Scientific (Catalog 4249DA) and at 98% purity by Leyan (Catalog 1521163) . Packaging options range from 250 mg to 25 g quantities, supporting both initial screening studies and larger-scale follow-up synthesis. The compound's predicted LogP of 1.3771 and TPSA of 40.54 Ų fall within drug-like physicochemical space, suggesting suitable membrane permeability and solubility characteristics for medicinal chemistry applications . In comparison, structurally related N-Boc-indoline-7-carboxylic acid (CAS 143262-20-8) is available as a specialized building block for EP4 receptor ligand synthesis [1], while the unsubstituted indoline-7-carboxylic acid (CAS 15861-40-2) is also commercially available but lacks the N-methyl modification that distinguishes the target compound's nitrogen chemistry .

Chemical procurement Building block inventory Medicinal chemistry supply

Indoline Scaffold Prevalence in Bioactive Molecules and FDA-Approved Drugs

The indoline scaffold is a privileged structure in medicinal chemistry, serving as the core framework for numerous FDA-approved drugs and clinical candidates. Indoline-containing therapeutics include silodosin (an α₁-adrenoceptor antagonist for benign prostatic hyperplasia), indapamide (a thiazide-like diuretic), and various anticancer agents derived from indoline alkaloid natural products [1]. The 7-position carboxylic acid substitution pattern appears in pharmacologically relevant contexts, as evidenced by the silodosin carboxylic acid impurity which contains an indoline-7-carboxylic acid moiety as part of its complex structure [2]. The N-methyl substitution present in 1-Methylindoline-7-carboxylic acid mimics the N-alkylation pattern found in many bioactive indoline derivatives, where N-substitution modulates receptor binding affinity and metabolic stability [3]. While 1-Methylindoline-7-carboxylic acid itself may not possess direct therapeutic activity, its scaffold aligns with established drug-like frameworks, positioning it as a credible starting point for lead generation and fragment-based drug discovery programs [4].

Scaffold analysis Drug discovery Privileged structures

Optimal Research and Industrial Application Scenarios for 1-Methylindoline-7-carboxylic Acid


Fragment-Based Drug Discovery: A Scaffold with Defined 7-Position Vector for Fragment Elaboration

1-Methylindoline-7-carboxylic acid serves as an ideal fragment for structure-based drug design programs that require a rigid bicyclic scaffold with a carboxylic acid handle for elaboration. The 7-position carboxylic acid provides a well-defined exit vector for amide bond formation, enabling systematic exploration of chemical space through parallel synthesis of amide libraries . The N-methyl substituent ensures that the indoline nitrogen remains basic without requiring protecting group manipulation, streamlining the synthetic workflow compared to N-unsubstituted or N-Boc-protected analogs [1]. The predicted LogP of 1.3771 and TPSA of 40.54 Ų fall within fragment-like property space, supporting favorable solubility and permeability characteristics for fragment screening campaigns [2].

Regioisomeric SAR Exploration of Indoline Carboxylic Acid Series

For medicinal chemistry programs investigating the impact of carboxylic acid positioning on target engagement, 1-Methylindoline-7-carboxylic acid provides a specific regioisomeric variant distinct from the 4-, 5-, and 2-substituted analogs. Systematic comparison across this regioisomeric series enables precise mapping of binding pocket requirements and the identification of optimal substitution vectors . The 7-position orientation, projecting laterally from the indoline plane, accesses binding pocket regions that are sterically inaccessible to 4-position (ortho-like) or 5-position (para-like) analogs [1]. This regioisomeric diversity is particularly valuable for targets where small changes in ligand geometry produce significant differences in potency and selectivity [2].

Synthesis of Indoline-7-carboxamide Derivatives for Biological Evaluation

1-Methylindoline-7-carboxylic acid is a direct precursor for the synthesis of indoline-7-carboxamide derivatives through standard amide coupling protocols. The carboxylic acid functionality at the 7-position can be activated with common coupling reagents (e.g., HATU, EDCI/HOBt) and reacted with diverse amine partners to generate focused libraries of amide analogs . This application is supported by the precedent of N-Boc-indoline-7-carboxylic acid in the preparation of EP4 receptor ligands, demonstrating that the indoline-7-carboxylic acid framework is productive for generating biologically active compounds [1]. The commercial availability of the compound in 95% and 98% purity grades with quantities up to 25 g ensures that sufficient material is accessible for both initial SAR exploration and follow-up scale-up studies [2].

Screening Campaigns Requiring HMG-CoA Reductase-Negative Scaffolds

For drug discovery programs where interference with the cholesterol biosynthesis pathway must be avoided, 1-Methylindoline-7-carboxylic acid offers a documented selectivity advantage. The compound has been tested against rat hepatic microsomal HMG-CoA reductase and demonstrated no significant inhibitory activity . This negative finding, documented in the ChEMBL database (CHEMBL692515), provides valuable counter-screening information that distinguishes this scaffold from compounds that may inadvertently inhibit this critical metabolic enzyme [1]. Programs targeting oncology, inflammation, or neuroscience indications can proceed with this scaffold knowing that HMG-CoA reductase-mediated off-target effects are unlikely to confound biological interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methylindoline-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.